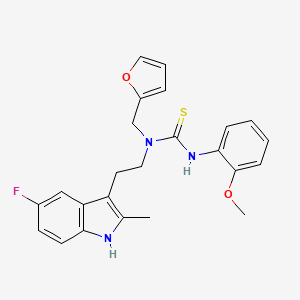

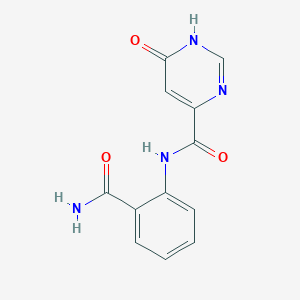

N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The carbamoyl group (NH2CO) and carboxamide group (NH2COOH) suggest the presence of amide bonds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrazinamide analogues, have been synthesized using the Yamaguchi reaction . This involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Wissenschaftliche Forschungsanwendungen

Marine-Sourced Natural Product Synthesis

- Joshi and Dodge (2021) introduced an efficient synthesis process for a marine-sourced compound with antibacterial properties, emphasizing the significance of natural selection in developing effective antibacterial compounds. This research underlines the potential of pyrimidinyl benzamides, a category to which N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide belongs, in drug development. Their study encountered challenges in acylating 6-aminouracil and in carbodiimide mediated carboxylic acid coupling, suggesting complexities in synthesizing these compounds (Joshi & Dodge, 2021).

Met Kinase Inhibitors

- Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research demonstrates the significance of pyrimidine derivatives in developing selective inhibitors for enzyme targets in cancer therapy (Schroeder et al., 2009).

Novel Polyimides Synthesis

- Xia et al. (2006) synthesized novel homo- and copolyimides containing pyrimidine units, showcasing their excellent thermal stability and mechanical properties. These findings highlight the utility of pyrimidine derivatives in the development of high-performance polymers (Xia et al., 2006).

Antibacterial Activity

- Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. Their work underlines the potential of pyrimidine derivatives in antimicrobial applications (Rostamizadeh et al., 2013).

Selective Lck Inhibitors

- Deak et al. (2008) reported on N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides as a novel class of selective Lck inhibitors, useful in the development of targeted therapies for diseases where Lck is implicated (Deak et al., 2008).

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c13-11(18)7-3-1-2-4-8(7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGGSXJFWRTLSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)

![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)

![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)